molecular formula C10H12FN B13559634 [3-(4-Fluorophenyl)prop-2-en-1-yl](methyl)amine

[3-(4-Fluorophenyl)prop-2-en-1-yl](methyl)amine

Cat. No.: B13559634
M. Wt: 165.21 g/mol
InChI Key: PLYRKKZZGXAHRK-NSCUHMNNSA-N
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Description

(2E)-3-(4-fluorophenyl)prop-2-en-1-ylamine is an organic compound that features a fluorophenyl group attached to a prop-2-en-1-yl chain, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluorophenyl)prop-2-en-1-ylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and methylamine.

    Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with methylamine in the presence of a base such as sodium hydroxide to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, (2E)-3-(4-fluorophenyl)prop-2-en-1-ylamine.

Industrial Production Methods

In an industrial setting, the production of (2E)-3-(4-fluorophenyl)prop-2-en-1-ylamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-fluorophenyl)prop-2-en-1-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amine oxides, quaternary ammonium cations, and various substituted fluorophenyl derivatives.

Scientific Research Applications

(2E)-3-(4-fluorophenyl)prop-2-en-1-ylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluorophenyl)prop-2-en-1-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(4-fluorophenyl)prop-2-en-1-ylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

(E)-3-(4-fluorophenyl)-N-methylprop-2-en-1-amine

InChI

InChI=1S/C10H12FN/c1-12-8-2-3-9-4-6-10(11)7-5-9/h2-7,12H,8H2,1H3/b3-2+

InChI Key

PLYRKKZZGXAHRK-NSCUHMNNSA-N

Isomeric SMILES

CNC/C=C/C1=CC=C(C=C1)F

Canonical SMILES

CNCC=CC1=CC=C(C=C1)F

Origin of Product

United States

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